Tipifarnib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor Activity

Studies have shown that Tipifarnib can disrupt farnesylation, leading to several effects that hinder tumor development. These effects include:

- Inhibition of Ras signaling: Many cancers harbor mutations in Ras genes, which encode proteins that regulate cell proliferation and differentiation. Farnesylation is essential for Ras proteins to function properly. By blocking farnesylation, Tipifarnib can prevent Ras signaling, thereby slowing down cancer cell growth.

- Disruption of cell cycle progression: Farnesylation is also involved in regulating cell cycle checkpoints. Tipifarnib can induce cell cycle arrest, preventing cancer cells from dividing uncontrollably [].

- Induction of apoptosis: Apoptosis is programmed cell death. Tipifarnib has been shown to trigger apoptosis in cancer cells, promoting tumor cell death.

These findings suggest that Tipifarnib holds promise as a potential therapeutic agent for various cancers.

Clinical Trials

Tipifarnib has been evaluated in several clinical trials for different types of cancers, including:

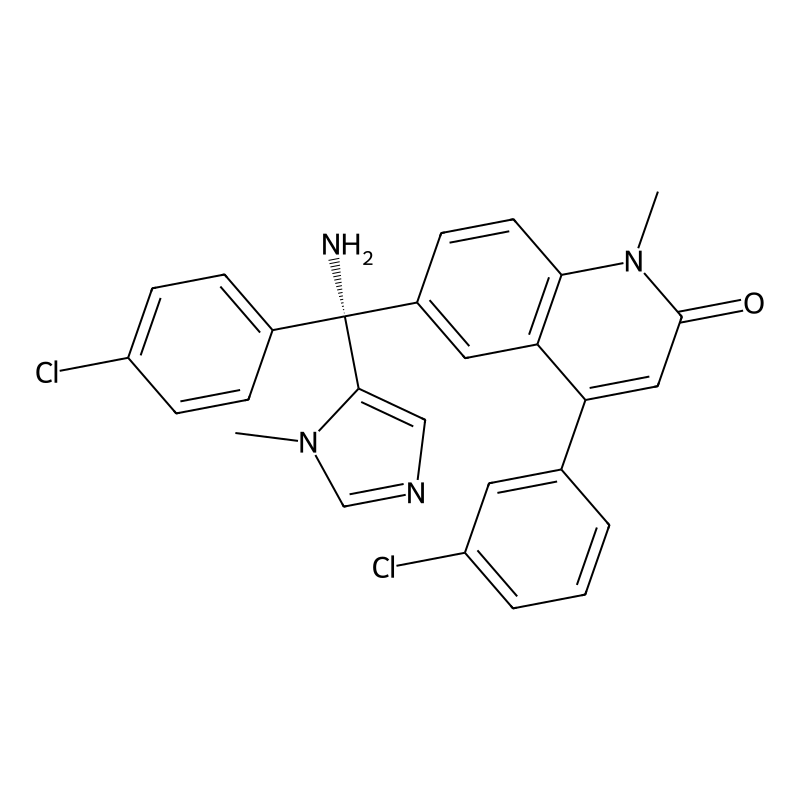

Tipifarnib, also known as Zarnestra or R-115777, is a potent and selective inhibitor of farnesyltransferase, an enzyme that facilitates the post-translational modification of proteins through farnesylation. This process is crucial for the proper localization and function of several proteins, particularly the Ras family of small GTPases, which are often mutated in various cancers. By inhibiting farnesyltransferase, tipifarnib disrupts the farnesylation of Ras and other substrates, thereby impeding their signaling pathways involved in cell proliferation and survival .

Tipifarnib is classified as a small molecule with the chemical formula and a molecular weight of approximately 489.396 g/mol. Its structure includes a quinolone core and imidazole moiety, contributing to its bioactivity against neoplastic diseases .

The primary reaction catalyzed by farnesyltransferase involves the transfer of a farnesyl group from farnesyl pyrophosphate to cysteine residues on target proteins. Tipifarnib functions as a competitive inhibitor of this enzyme, binding to its active site and preventing substrate access. The inhibition is characterized by an IC50 value of approximately 0.6 nM, indicating its high potency .

In synthetic chemistry, tipifarnib can be synthesized through several steps that typically involve the formation of racemic mixtures followed by chiral resolution techniques such as chiral chromatography to isolate the desired enantiomer .

Tipifarnib exhibits significant biological activity against various cancer types, particularly acute myeloid leukemia and solid tumors. It has been shown to induce apoptosis in certain cancer cell lines while exerting cytostatic effects in others. In vitro studies have demonstrated its ability to inhibit tumor cell growth across a range of human models, including those with both wild-type and mutated Ras .

Clinical trials have indicated that tipifarnib can enhance the efficacy of standard chemotherapy regimens in breast cancer patients, leading to increased rates of pathologic complete response . Additionally, it has been observed to inhibit cytokine production in immune responses, suggesting potential applications beyond oncology .

The synthesis of tipifarnib involves multiple steps:

- Formation of Racemic Mixture: Initial reactions typically yield a racemic mixture which then requires separation.

- Chiral Resolution: Techniques such as chiral chromatography are employed to isolate the active enantiomer.

- Final Modifications: Further chemical modifications may be performed to enhance solubility or bioavailability.

The synthesis process has been detailed in patents and scientific literature, emphasizing conditions such as temperature control and solvent selection to optimize yields .

Tipifarnib is primarily investigated for its application in cancer therapy, especially for:

- Acute Myeloid Leukemia: It has shown promise in treating this malignancy by targeting farnesylation pathways.

- Breast Cancer: Clinical trials have explored its use alongside chemotherapy to improve treatment outcomes.

- Other Neoplastic Diseases: Its broad-spectrum activity against various tumor types positions it as a candidate for further research in oncology.

Moreover, its immunomodulatory effects suggest potential applications in inflammatory diseases .

Interaction studies indicate that tipifarnib can influence various signaling pathways by inhibiting farnesyltransferase activity. For example:

- Cytokine Production: Tipifarnib significantly inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation .

- Combination Therapies: It has been studied in combination with other chemotherapeutic agents to enhance therapeutic efficacy while potentially mitigating resistance mechanisms .

Such interactions highlight the compound's multifaceted role in modulating cellular responses and enhancing treatment regimens.

Several compounds share structural or functional similarities with tipifarnib, particularly within the class of farnesyltransferase inhibitors. Here are some notable examples:

| Compound Name | Class | Mechanism | Unique Features |

|---|---|---|---|

| Lonafarnib | Farnesyltransferase inhibitor | Inhibits farnesylation similar to tipifarnib | Approved for specific indications in rare diseases |

| Pracinostat | Histone deacetylase inhibitor | Alters gene expression related to cancer progression | Targets epigenetic regulation alongside farnesylation |

| Selumetinib | MEK inhibitor | Inhibits MAPK pathway downstream of Ras | Directly targets signaling pathways rather than modification |

Tipifarnib's uniqueness lies in its specific targeting of farnesyltransferase with demonstrated clinical efficacy across multiple cancer types, contrasting with other compounds that may target different mechanisms or pathways .

Tipifarnib, initially designated as R115777, was discovered in the late 1990s by Johnson & Johnson Pharmaceutical Research & Development. Early preclinical studies focused on its potential as an antineoplastic agent, with a particular emphasis on hematologic malignancies such as acute myeloid leukemia (AML). Despite promising phase I results, the compound faced regulatory setbacks; the U.S. Food and Drug Administration (FDA) issued a "not approvable" designation in 2005 for AML treatment due to insufficient efficacy data.

In 2014, Kura Oncology acquired licensing rights from Janssen Pharmaceuticals, revitalizing research into tipifarnib’s mechanism of action. Subsequent investigations identified its efficacy in HRAS-mutant cancers, leading to breakthrough therapy designation by the FDA in 2021 for head and neck squamous cell carcinoma (HNSCC).

Nomenclature and Classification

Tipifarnib’s systematic IUPAC name is (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone. It belongs to the following classifications:

- Pharmacologic: Farnesyltransferase inhibitor (FTI)

- Chemical: Methylquinolone derivative with imidazole and chlorophenyl substituents

- Therapeutic: Investigational antineoplastic and antiparasitic agent

The compound is also known by its developmental code Zarnestra, reflecting its initial branding during early clinical trials.

Significance in Biochemical Research

Tipifarnib’s primary significance lies in its dual role as both a research tool and therapeutic candidate:

- Oncology: It disrupts RAS protein signaling by inhibiting farnesylation, a critical post-translational modification for membrane localization. This mechanism is particularly effective in HRAS-mutant tumors, where constitutive RAS activation drives proliferation.

- Genetic Disorders: Preclinical studies demonstrated its utility in Hutchinson-Gilford progeria syndrome (HGPS), where it prevents cardiovascular pathology by inhibiting progerin farnesylation.

- Parasitology: At subnanomolar concentrations, tipifarnib inhibits Trypanosoma cruzi cytochrome P450 sterol 14α-demethylase, offering a novel approach to Chagas disease treatment.

Original Synthetic Pathway

The original synthetic route for tipifarnib production represents a robust, multi-step process capable of producing material at kilogram scale [1] [2]. The synthesis begins with the formation of a Weinreb amide from 5-bromoisatoic anhydride, which is subsequently converted to compound 3 through a series of carefully orchestrated transformations [3].

The synthesis proceeds through a convergent strategy utilizing lithium-bromine exchange to generate a quinolin-6-yl anion nucleophile from 6-bromo-2-methoxy-4-phenylquinoline, which couples to an imidazol-5-yl-phenylmethanone [4]. This convergent approach was selected because it facilitates easier access to structural modifications during lead optimization [4].

The process involves several critical transformations: Weinreb amide formation, ketone formation through organolithium addition, ring closure via intramolecular cyclization, and N-methylation to afford the final quinolone structure [1]. Each step requires precise control of reaction conditions to ensure high yields and minimal side product formation [1].

Palladium-Catalyzed Carbon-Hydrogen Bond Activation/Cyclization Cascade

A significant advancement in tipifarnib synthesis was achieved through the development of a palladium-catalyzed carbon-hydrogen bond activation/carbon-carbon bond formation/cyclization cascade process [5] [6]. This methodology provides a practical procedure for the synthesis of quinolinone-containing alkaloids and drug molecules, with direct application demonstrated through a formal synthesis of tipifarnib [5].

The palladium-catalyzed approach utilizes simple anilines as substrates, offering a more direct route to quinolinone derivatives [5]. The key step involves a palladium-catalyzed carbon-hydrogen bond activation/carbon-carbon bond formation/cyclization cascade process that constructs the quinolinone core structure in a single transformation [7]. This represents a significant improvement over traditional multi-step approaches by reducing the overall number of synthetic operations required [5].

The reaction conditions have been optimized to achieve high efficiency and selectivity [5]. The cascade process involves initial carbon-hydrogen bond activation, followed by carbon-carbon bond formation and subsequent cyclization to form the desired quinolinone structure [5]. This methodology demonstrates the power of modern palladium catalysis in constructing complex pharmaceutical intermediates [5].

The utility of this method extends beyond tipifarnib synthesis, providing access to a broad range of quinolinone-containing compounds that are prevalent in pharmaceutical applications [5]. The direct construction of quinolinone derivatives from readily available aniline precursors represents a significant advance in synthetic efficiency [5].

Alternative Synthetic Approaches

Several alternative synthetic approaches have been developed to access tipifarnib and related structures. The modified Skraup-type quinoline synthesis represents one such alternative, involving cyclization of a cinnamoylanilide followed by carbon-6 benzoylation and subsequent coupling of imidazole via organolithium species [4]. While this approach is well-established, it typically requires more synthetic steps compared to the convergent strategy [4].

Another significant alternative involves the synthesis of isoquinoline analogs of tipifarnib [8]. This approach addresses the known susceptibility of quinolines to oxidative metabolism, where carbon-2 is hydroxylated leading to quinolone ring formation after tautomerization [8]. The isoquinoline analog synthesis involves reaction of substituted benzaldehyde with trimethylsilyl cyanide followed by reduction with lithium aluminum hydride to give hydroxyamine. Subsequent reductive amination with para-bromobenzaldehyde gives secondary amine, which undergoes Friedel-Crafts alkylation leading to ring closure [8].

The synthesis of methanone fragments required for these alternative approaches involves reacting appropriate Weinreb amides with silylated and lithiated N-methylimidazole [8]. The joining of fragments is accomplished through conversion to aryl lithium by lithium-halide exchange, followed by treatment with methanone to give tertiary alcohol. The tertiary alcohol is then detritylated and oxidized with manganese dioxide, followed by conversion to the target compound through treatment with thionyl chloride and methanol [8].

These alternative approaches provide valuable options for accessing tipifarnib analogs with potentially improved pharmacological properties or synthetic accessibility [8]. The diversity of synthetic routes also enables structure-activity relationship studies and optimization of the lead compound [8].

Stereoselectivity in Synthesis

The stereochemical aspects of tipifarnib synthesis present significant challenges due to the presence of a chiral quaternary carbon center [2]. The compound contains a triaryl-substituted quaternary carbon bearing a primary amine, which renders direct stereocontrol during synthesis particularly challenging [2]. The original synthetic route produces tipifarnib as a racemic mixture, necessitating subsequent resolution to obtain the desired enantiomer [4].

The stereochemical control during synthesis has been addressed through various approaches. The synthesis typically affords a racemic final product, with analogs tested as racemic mixtures during initial evaluation [4]. For clinical development, tipifarnib requires enantiomeric purity, with enantiomers resolved either by chiral chromatography or crystallization as diastereomeric salts [4].

The challenge of achieving stereoselective synthesis of tipifarnib arises from the nature of the quaternary carbon center formed during the key coupling reaction [4]. The addition of organolithium reagents to the ketone intermediate does not provide inherent stereochemical bias, resulting in racemic product formation [4]. Various attempts to introduce chiral auxiliaries or use asymmetric catalysis have been explored, though these approaches have not yet provided practical solutions for large-scale production [4].

Recent advances in asymmetric catalysis have provided new opportunities for stereoselective synthesis of tipifarnib analogs [9]. Stereoselective reductive amination using bulky hydride sources such as sodium tri(2-ethylhexanoyloxy)borohydride has been shown to provide high diastereoselectivity (10:1 diastereomeric ratio) in related systems [9]. Such approaches may find application in future tipifarnib synthesis optimization [9].

The development of more efficient stereoselective synthetic routes remains an active area of research, with potential applications not only for tipifarnib but also for related quinolinone pharmaceuticals [9]. The ability to access single enantiomers directly from synthesis would significantly improve the overall efficiency and reduce waste generation [9].

Racemic Mixture Resolution Techniques

The resolution of racemic tipifarnib represents a critical aspect of the manufacturing process, as the biological activity resides primarily in the R-enantiomer [2]. The original production process involves a late-stage chiral resolution where the mother liquor containing approximately two-thirds of the product is disposed of as waste, presenting both economic and environmental challenges [2].

The chiral resolution is accomplished through the formation of diastereomeric salts with dibenzoyltartaric acid [2]. The process involves treatment of racemic tipifarnib with dibenzoyltartaric acid in acetone, leading to preferential crystallization of one diastereomeric salt [2]. The desired R-enantiomer crystallizes as the dibenzoyltartrate salt, while the S-enantiomer remains in the mother liquor [2].

A significant advancement in the resolution process was achieved through the development of recycling methodology for the undesired enantiomer [2]. Initial investigations focused on sodium nitrite-mediated racemization, which demonstrated technical feasibility at kilogram scale [2]. The process involves diazotization of the primary amine using sodium nitrite in acidic conditions, followed by hydrolysis to regenerate the racemic amine [2].

The sodium nitrite-mediated racemization process operates through formation of a diazonium salt intermediate, which rapidly loses nitrogen to form a planar carbocation [2]. The carbocation intermediate is stabilized by the three adjacent aromatic rings, allowing for controlled hydrolysis to regenerate the racemic amine [2]. Under optimized conditions, this process achieves approximately 90% yield with complete racemization [2].

However, the sodium nitrite-mediated process encountered significant challenges during scale-up [2]. Formation of a new impurity containing a nitro group was observed, which presented potential mutagenicity concerns [2]. Additionally, growing regulatory concerns about N-nitrosamine contamination in pharmaceutical manufacturing led to the abandonment of this approach [2].

A breakthrough was achieved through the development of a sodium nitrite-free racemization process [2]. The alternative approach relies on direct acid-catalyzed cationization rather than diazotization, taking advantage of the cation-stabilizing aromatic rings adjacent to the quaternary carbon [2]. When enantiomerically pure dibenzoyltartrate salt is heated in water at elevated temperature, 86% conversion to racemic material with complete racemization is observed [2].

The optimized sodium nitrite-free process utilizes methyl ethyl ketone and water (6:3 volume ratio) under reflux conditions [2]. This approach provides several advantages: improved impurity profile, use of less toxic solvents, better phase separation during workup, and elimination of nitrosamine contamination concerns [2]. The process consistently achieves 80-90% yield and has been successfully scaled to greater than 1000-liter batches [2].

The recycling process has been seamlessly integrated into the original manufacturing route, resulting in production output increases of greater than 60% and dramatic reduction in waste disposal [2]. The process can be repeated multiple cycles, with product quality maintained within predetermined specifications [2]. This represents a significant achievement in green chemistry principles applied to pharmaceutical manufacturing [2].

Scale-up Considerations and Process Chemistry

The scale-up of tipifarnib manufacturing from laboratory to industrial scale involves numerous technical, economic, and regulatory considerations [2] [10]. The transition from gram-scale laboratory synthesis to kilogram-scale commercial production requires careful optimization of reaction conditions, equipment design, and process control systems [10].

Temperature control represents a critical aspect of scale-up operations [2]. The racemization process requires precise temperature control at reflux conditions to ensure complete conversion while minimizing formation of degradation products [2]. Large-scale reactors up to 6000 liters capacity have been equipped with appropriate heating and cooling systems to maintain optimal reaction conditions [11].

Reactor design and material selection are crucial for successful scale-up [11]. Multi-purpose plants capable of handling high-pressure reactions, high temperatures (up to 150 degrees Celsius), and low temperatures (down to -80 degrees Celsius) have been implemented for tipifarnib production [11]. The equipment must also accommodate the range of solvents and reagents used throughout the synthetic sequence [11].

Impurity control becomes increasingly important at larger scales [2]. The development of robust analytical methods for monitoring reaction progress and product quality is essential [2]. Multiple purification steps have been implemented to ensure consistent product quality, including crystallization, chromatographic purification, and salt formation [2].

Waste minimization and environmental considerations play increasingly important roles in process design [2]. The implementation of recycling processes for resolving racemic mixtures represents a significant advancement in green chemistry principles [2]. The reduction of waste generation by greater than 60% demonstrates the economic and environmental benefits of thoughtful process optimization [2].

Safety considerations become paramount at industrial scale [2]. Differential scanning calorimetry evaluation and other safety assessments have been performed to demonstrate the scalability and safety of the manufacturing process [2]. The elimination of sodium nitrite from the racemization process also removed potential safety hazards associated with diazotization reactions [2].

Process robustness and reproducibility are essential for regulatory compliance and commercial viability [2]. The tipifarnib manufacturing process has been validated through multiple production campaigns, demonstrating consistent quality and yield [2]. The process has been shown to produce material qualified for human use under current Good Manufacturing Practice conditions [2].

Economic considerations drive many scale-up decisions [2]. The balance between process efficiency, equipment utilization, and product quality must be optimized to achieve commercial viability [2]. The successful implementation of recycling processes demonstrates how process chemistry innovations can simultaneously improve economic and environmental performance [2].

Technology transfer from development to manufacturing represents another critical aspect of scale-up [11]. The successful transfer of the tipifarnib process from laboratory to commercial scale required close collaboration between process development and manufacturing teams [11]. Documentation of critical process parameters, acceptable operating ranges, and control strategies ensures consistent performance across different scales and manufacturing sites [11].

The tipifarnib scale-up experience provides valuable lessons for pharmaceutical process development more broadly [2]. The systematic approach to process optimization, waste reduction, and safety improvement demonstrates best practices for industrial pharmaceutical manufacturing [2]. The successful implementation of green chemistry principles in a commercial process shows the practical applicability of sustainable manufacturing approaches [2].

Quality control systems must be robust and comprehensive at commercial scale [11]. Analytical methods must be validated and transferred to manufacturing sites to ensure consistent product quality [11]. Specifications for raw materials, intermediates, and final product must be established based on extensive characterization and stability studies [11].

Regulatory compliance adds another layer of complexity to scale-up operations [11]. Manufacturing processes must comply with Good Manufacturing Practice regulations, environmental regulations, and safety standards [11]. Documentation and validation requirements increase significantly as processes move from development to commercial production [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of head and neck epithelial malignant neoplasms

Pharmacology

Tipifarnib is a nonpeptidomimetic quinolinone with potential antineoplastic activity. Tipifarnib binds to and inhibits the enzyme farnesyl protein transferase, an enzyme involved in protein processing (farnesylation) for signal transduction. By inhibiting the farnesylation of proteins, this agent prevents the activation of Ras oncogenes, inhibits cell growth, induces apoptosis, and inhibits angiogenesis. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Alkyl/Aryl transferases [EC:2.5.1.-]

FNT [HSA:2339 2342] [KO:K05955 K05954]

Other CAS

Wikipedia

Use Classification

Dates

2: Ruchlemer R. Two genes, tipifarnib, and AML. Blood. 2012 Jan 5;119(1):2-3. PubMed PMID: 22223817.

3: Krzykowska-Petitjean K, Małecki J, Bentke A, Ostrowska B, Laidler P. Tipifarnib and tanespimycin show synergic proapoptotic activity in U937 cells. J Cancer Res Clin Oncol. 2011 Dec 31. [Epub ahead of print] PubMed PMID: 22209975.

4: Karp JE, Vener TI, Raponi M, Ritchie EK, Smith BD, Gore SD, Morris LE, Feldman EJ, Greer JM, Malek S, Carraway HE, Ironside V, Galkin S, Levis MJ, McDevitt MA, Roboz GR, Gocke CD, Derecho C, Palma J, Wang Y, Kaufmann SH, Wright JJ, Garret-Mayer E. Multi-institutional phase 2 clinical and pharmacogenomic trial of tipifarnib plus etoposide for elderly adults with newly diagnosed acute myelogenous leukemia. Blood. 2012 Jan 5;119(1):55-63. Epub 2011 Oct 14. PubMed PMID: 22001391.

5: Bai F, Villagra AV, Zou J, Painter JS, Connolly K, Blaskovich MA, Sokol L, Sebti S, Djeu JY, Loughran TP, Wei S, Sotomayor E, Epling-Burnette P. Tipifarnib-mediated suppression of T-bet-dependent signaling pathways. Cancer Immunol Immunother. 2011 Oct 9. [Epub ahead of print] PubMed PMID: 21983879.

6: Witzig TE, Tang H, Micallef IN, Ansell SM, Link BK, Inwards DJ, Porrata LF, Johnston PB, Colgan JP, Markovic SN, Nowakowski GS, Thompson CA, Allmer C, Maurer MJ, Gupta M, Weiner G, Hohl R, Kurtin PJ, Ding H, Loegering D, Schneider P, Peterson K, Habermann TM, Kaufmann SH. Multi-institutional phase 2 study of the farnesyltransferase inhibitor tipifarnib (R115777) in patients with relapsed and refractory lymphomas. Blood. 2011 Nov 3;118(18):4882-9. Epub 2011 Jul 1. PubMed PMID: 21725056; PubMed Central PMCID: PMC3208296.

7: Kirschbaum MH, Synold T, Stein AS, Tuscano J, Zain JM, Popplewell L, Karanes C, O'Donnell MR, Pulone B, Rincon A, Wright J, Frankel P, Forman SJ, Newman EM. A phase 1 trial dose-escalation study of tipifarnib on a week-on, week-off schedule in relapsed, refractory or high-risk myeloid leukemia. Leukemia. 2011 Oct;25(10):1543-7. doi: 10.1038/leu.2011.124. Epub 2011 May 31. PubMed PMID: 21625235; PubMed Central PMCID: PMC3165084.

8: Marcuzzi A, De Leo L, Decorti G, Crovella S, Tommasini A, Pontillo A. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatr Res. 2011 Jul;70(1):78-82. PubMed PMID: 21430599.

9: Yanamandra N, Buzzeo RW, Gabriel M, Hazlehurst LA, Mari Y, Beaupre DM, Cuevas J. Tipifarnib-induced apoptosis in acute myeloid leukemia and multiple myeloma cells depends on Ca2+ influx through plasma membrane Ca2+ channels. J Pharmacol Exp Ther. 2011 Jun;337(3):636-43. Epub 2011 Mar 4. PubMed PMID: 21378206; PubMed Central PMCID: PMC3101005.

10: Haas-Kogan DA, Banerjee A, Poussaint TY, Kocak M, Prados MD, Geyer JR, Fouladi M, Broniscer A, Minturn JE, Pollack IF, Packer RJ, Boyett JM, Kun LE. Phase II trial of tipifarnib and radiation in children with newly diagnosed diffuse intrinsic pontine gliomas. Neuro Oncol. 2011 Mar;13(3):298-306. PubMed PMID: 21339191; PubMed Central PMCID: PMC3064607.

11: Hong DS, Cabanillas ME, Wheler J, Naing A, Tsimberidou AM, Ye L, Waguespack SG, Hernandez M, El Naggar AK, Bidyasar S, Wright J, Sherman SI, Kurzrock R, Busaidy NL. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies. J Clin Endocrinol Metab. 2011 Apr;96(4):997-1005. Epub 2011 Feb 2. Erratum in: J Clin Endocrinol Metab. 2011 Jul;96(7):2286. Busaidy, Naifa L [added]; El Naggar, Alder K [corrected to El Naggar, Adel K]. PubMed PMID: 21289252; PubMed Central PMCID: PMC3070247.

12: Lancet JE, Duong VH, Winton EF, Stuart RK, Burton M, Zhang S, Cubitt C, Blaskovich MA, Wright JJ, Sebti S, Sullivan DM. A phase I clinical-pharmacodynamic study of the farnesyltransferase inhibitor tipifarnib in combination with the proteasome inhibitor bortezomib in advanced acute leukemias. Clin Cancer Res. 2011 Mar 1;17(5):1140-6. Epub 2011 Jan 13. PubMed PMID: 21233404; PubMed Central PMCID: PMC3049960.

13: Jabbour E, Kantarjian H, Ravandi F, Garcia-Manero G, Estrov Z, Verstovsek S, O'Brien S, Faderl S, Thomas DA, Wright JJ, Cortes J. A phase 1-2 study of a farnesyltransferase inhibitor, tipifarnib, combined with idarubicin and cytarabine for patients with newly diagnosed acute myeloid leukemia and high-risk myelodysplastic syndrome. Cancer. 2011 Mar 15;117(6):1236-44. doi: 10.1002/cncr.25575. Epub 2010 Oct 19. PubMed PMID: 20960519.

14: Nghiemphu PL, Wen PY, Lamborn KR, Drappatz J, Robins HI, Fink K, Malkin MG, Lieberman FS, DeAngelis LM, Torres-Trejo A, Chang SM, Abrey L, Fine HA, Demopoulos A, Lassman AB, Kesari S, Mehta MP, Prados MD, Cloughesy TF; North American Brain Tumor Consortium. A phase I trial of tipifarnib with radiation therapy, with and without temozolomide, for patients with newly diagnosed glioblastoma. Int J Radiat Oncol Biol Phys. 2011 Dec 1;81(5):1422-7. Epub 2010 Oct 8. PubMed PMID: 20934264; PubMed Central PMCID: PMC3020272.

15: Widemann BC, Arceci RJ, Jayaprakash N, Fox E, Zannikos P, Goodspeed W, Goodwin A, Wright JJ, Blaney SM, Adamson PC, Balis FM. Phase 1 trial and pharmacokinetic study of the farnesyl transferase inhibitor tipifarnib in children and adolescents with refractory leukemias: a report from the Children's Oncology Group. Pediatr Blood Cancer. 2011 Feb;56(2):226-33. doi: 10.1002/pbc.22775. Epub 2010 Sep 21. PubMed PMID: 20860038; PubMed Central PMCID: PMC3271115.

16: David E, Kaufman JL, Flowers CR, Schafer-Hales K, Torre C, Chen J, Marcus AI, Sun SY, Boise LH, Lonial S. Tipifarnib sensitizes cells to proteasome inhibition by blocking degradation of bortezomib-induced aggresomes. Blood. 2010 Dec 9;116(24):5285-8. Epub 2010 Sep 15. PubMed PMID: 20844234.

17: Kraus JM, Tatipaka HB, McGuffin SA, Chennamaneni NK, Karimi M, Arif J, Verlinde CL, Buckner FS, Gelb MH. Second generation analogues of the cancer drug clinical candidate tipifarnib for anti-Chagas disease drug discovery. J Med Chem. 2010 May 27;53(10):3887-98. PubMed PMID: 20429511; PubMed Central PMCID: PMC2877169.

18: Biagi C, Astolfi A, Masetti R, Serravalle S, Franzoni M, Chiarini F, Melchionda F, Pession A. Pediatric early T-cell precursor leukemia with NF1 deletion and high-sensitivity in vitro to tipifarnib. Leukemia. 2010 Jun;24(6):1230-3. Epub 2010 Apr 29. PubMed PMID: 20428205.

19: Epling-Burnette PK, Loughran TP Jr. Suppression of farnesyltransferase activity in acute myeloid leukemia and myelodysplastic syndrome: current understanding and recommended use of tipifarnib. Expert Opin Investig Drugs. 2010 May;19(5):689-98. Review. PubMed PMID: 20402600; PubMed Central PMCID: PMC3252817.

20: Dalenc F, Doisneau-Sixou SF, Allal BC, Marsili S, Lauwers-Cances V, Chaoui K, Schiltz O, Monsarrat B, Filleron T, Renée N, Malissein E, Meunier E, Favre G, Roché H. Tipifarnib plus tamoxifen in tamoxifen-resistant metastatic breast cancer: a negative phase II and screening of potential therapeutic markers by proteomic analysis. Clin Cancer Res. 2010 Feb 15;16(4):1264-71. Epub 2010 Feb 9. PubMed PMID: 20145184.